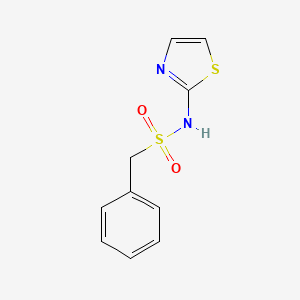
5-fluoro-2-(4-pyridinyl)-1H-isoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds often involves multistep reactions, including the use of organoboron complexes and unsymmetrical organoboron complexes containing pyridinylmethylene imidazolidine-2,4-dione moieties. These methods show strong absorptions covering a wide range of the UV-Vis spectrum and strong emissive properties, highlighting their potential in creating highly fluorescent families of compounds (Garre et al., 2019).
Molecular Structure Analysis
The molecular structure of compounds similar to 5-fluoro-2-(4-pyridinyl)-1H-isoindole-1,3(2H)-dione has been detailed through crystallography, revealing distinct conformations and intermolecular interactions such as hydrogen bonds and weak pi-pi interactions. These studies provide insights into the compound's structural characteristics and the influence of substituents on its overall geometry (Li et al., 2005).
Chemical Reactions and Properties
The reactivity of similar compounds includes interactions with proteins and potential applications in bioorthogonal chemistry. Studies have shown that these compounds can bind to model proteins like bovine serum albumin, indicating their potential utility in pharmacokinetics and pharmacodynamics research (Alanazi et al., 2018).
Physical Properties Analysis
The physical properties, including solubility and fluorescence, of related compounds have been explored. Some compounds demonstrate enhanced water solubility without compromising fluorescence, making them particularly relevant for biological applications (Garre et al., 2019).
Chemical Properties Analysis
The chemical properties, such as reactivity and interaction with other molecules, have been studied through various spectroscopic and molecular docking approaches. These analyses provide valuable information on how these compounds interact with biological targets and their potential mechanisms of action (Alanazi et al., 2018).
特性
IUPAC Name |
5-fluoro-2-pyridin-4-ylisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7FN2O2/c14-8-1-2-10-11(7-8)13(18)16(12(10)17)9-3-5-15-6-4-9/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGUWWRUEAKGPHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=O)N(C2=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-pyridin-4-ylisoindole-1,3-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

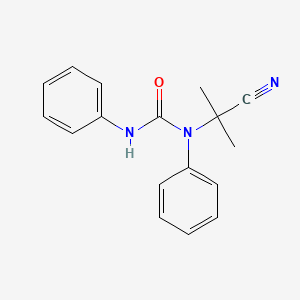
![N-[(3,5-dimethylisoxazol-4-yl)methyl]-4-{[1-(methoxyacetyl)piperidin-4-yl]oxy}benzamide](/img/structure/B5678567.png)
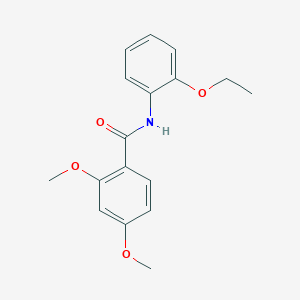
![N-(4-fluoro-2-methylphenyl)-3-{1-[N-methyl-N-(4-pyridinylmethyl)glycyl]-3-piperidinyl}propanamide](/img/structure/B5678586.png)
![3,7-diacetyl-1-methyl-5-propyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B5678597.png)
![N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5678604.png)
![2,2-dimethyl-N-{5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B5678610.png)
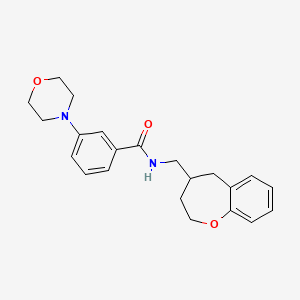
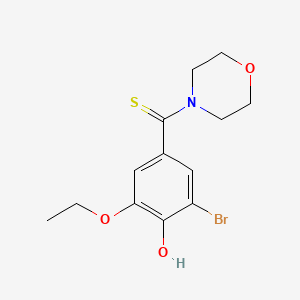
![N-(3,4-dihydro-2H-chromen-3-yl)-7-isopropyl[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5678649.png)
![4-benzyl-1-{2-oxo-2-[4-(1H-pyrazol-1-ylmethyl)piperidin-1-yl]ethyl}pyrrolidin-2-one](/img/structure/B5678656.png)
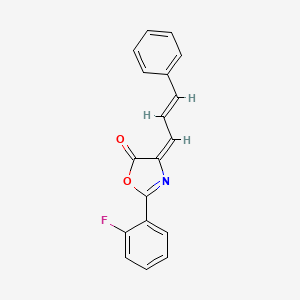
![4-[(4-phenylbutanoyl)amino]benzoic acid](/img/structure/B5678660.png)
